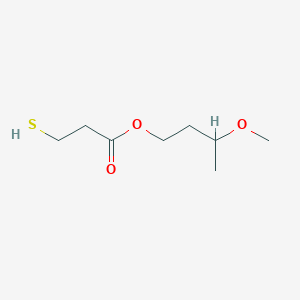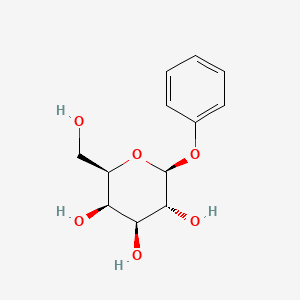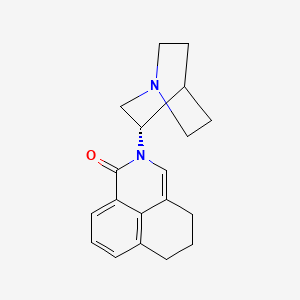
Palonosetron
Descripción general
Descripción
Palonosetron is a chemical compound that is used in the field of medical research for various purposes. It is a serotonin receptor antagonist and is commonly used as an antiemetic. Palonosetron is known for its effectiveness in preventing nausea and vomiting in patients who are undergoing chemotherapy or surgery. In
Aplicaciones Científicas De Investigación
2−[(3S)−1−azabicyclo[2.2.2]octan−3−yl]−5,6−dihydro−4H−benzo[de]isoquinolin−1−one2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5,6-dihydro-4H-benzo[de]isoquinolin-1-one2−[(3S)−1−azabicyclo[2.2.2]octan−3−yl]−5,6−dihydro−4H−benzo[de]isoquinolin−1−one
, focusing on six distinct applications:Chemotherapy-Induced Nausea and Vomiting (CINV) Prevention
Palonosetron is a potent and highly selective 5-HT3 receptor antagonist used in the prevention of acute and delayed nausea and vomiting associated with chemotherapy . Its efficacy has been demonstrated in patients receiving highly emetogenic chemotherapy, such as cisplatin-based regimens. The compound’s strong affinity for 5-HT3 receptors and prolonged plasma elimination half-life contribute to its effectiveness over an extended period, making it a preferred choice for CINV prevention.
Postoperative Nausea and Vomiting (PONV) Management
The application of Palonosetron extends to the management of postoperative nausea and vomiting. It is approved for use to prevent PONV for up to 24 hours post-operation . Its long-lasting effect is particularly beneficial in surgical settings where patients may experience nausea and vomiting as a result of anesthesia and other medications used during surgery.
Pharmacokinetic Studies
Research into the pharmacokinetics of Palonosetron has revealed dose-proportional increases in pharmacokinetic parameters and a long plasma half-life ranging from 43.7 to 128 hours . These studies are crucial for determining the appropriate dosing regimens and understanding the drug’s metabolism and excretion.
Dose-Ranging Clinical Studies
Palonosetron has been the subject of dose-ranging clinical studies to identify the lowest effective dose that produces maximal efficacy . These studies help in optimizing the dosage to achieve the desired therapeutic effect while minimizing potential side effects.
Safety and Tolerability Assessments
Clinical trials have also focused on the safety and tolerability of Palonosetron, showing that it is well-tolerated with no dose-response effect evident for the incidence or intensity of adverse events . This makes Palonosetron a safe option for patients undergoing chemotherapy and surgery.
Combination Therapy Research
Palonosetron is being studied in combination with other drugs, such as Netupitant, to enhance the prophylaxis of nausea post-chemotherapy . The combination therapies aim to provide a synergistic effect that improves patient outcomes and quality of life during and after cancer treatment.
Mecanismo De Acción
Target of Action
Dehydro Palonosetron, also known as 2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5,6-dihydro-4H-benzo[de]isoquinolin-1-one or Palonosetron, primarily targets the serotonin 5-HT3 receptors . These receptors are present both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal tract .
Mode of Action
Dehydro Palonosetron acts as a selective serotonin 5-HT3 receptor antagonist . Its antiemetic activity is brought about through the inhibition of 5-HT3 receptors . It binds to these receptors in a unique manner, exhibiting positive cooperativity and allosteric binding .
Biochemical Pathways
The primary biochemical pathway affected by Dehydro Palonosetron involves the serotonin (5-HT) system. By blocking the 5-HT3 receptors, Dehydro Palonosetron prevents serotonin from binding to these receptors, thereby inhibiting the initiation of the vomiting reflex triggered by emetogenic chemotherapy .
Pharmacokinetics
Dehydro Palonosetron exhibits a long plasma half-life, which contributes to its prolonged duration of action . The pharmacokinetics of Dehydro Palonosetron were best described by a three-compartment model, and lean body weight was the most significant covariate for all pharmacokinetic parameters . In a patient with lean body weight of 40 kg, typical clearance and central volume of distribution were 0.102 L/min and 6.98 L, respectively .
Result of Action
The molecular and cellular effects of Dehydro Palonosetron’s action primarily involve the prevention of nausea and vomiting. By inhibiting the 5-HT3 receptors, Dehydro Palonosetron prevents the initiation of the vomiting reflex, thereby controlling both acute and delayed chemotherapy-induced nausea and vomiting .
Action Environment
The efficacy and stability of Dehydro Palonosetron can be influenced by various environmental factors. For instance, the emetogenicity of the chemotherapeutic agents, repeated chemotherapy cycles, and patient characteristics such as female gender, younger age, low alcohol consumption, and history of motion sickness are major risk factors for chemotherapy-induced nausea and vomiting . These factors can potentially influence the action and efficacy of Dehydro Palonosetron.
Propiedades
IUPAC Name |
2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5,6-dihydro-4H-benzo[de]isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20/h2,4,6,11,13,17H,1,3,5,7-10,12H2/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDFYSQVOPVZQB-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CN(C(=O)C3=CC=C2)C4CN5CCC4CC5)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C3C(=CN(C(=O)C3=CC=C2)[C@@H]4CN5CCC4CC5)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3S)-1-Azabicyclo(2.2.2)oct-3-yl) 2,4,5,6-tetrahydro-1H-benzo(de)isoquinolin-1-one | |
CAS RN |
135729-56-5 | |
| Record name | 2-((3S)-1-Azabicyclo(2.2.2)oct-3-yl) 2,4,5,6-tetrahydro-1H-benzo(de)isoquinolin-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135729565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((3S)-1-AZABICYCLO(2.2.2)OCT-3-YL) 2,4,5,6-TETRAHYDRO-1H-BENZO(DE)ISOQUINOLIN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29WVV1OJ05 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of palonosetron?
A1: Palonosetron is a potent and selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor. [, , ] It exhibits a significantly higher binding affinity for this receptor compared to first-generation 5-HT3 receptor antagonists like ondansetron, granisetron, and dolasetron. [, ]
Q2: How does palonosetron's binding to the 5-HT3 receptor differ from other antagonists in its class?
A2: Unlike other 5-HT3 receptor antagonists like granisetron and ondansetron which exhibit competitive binding, palonosetron displays allosteric binding and positive cooperativity when interacting with the 5-HT3 receptor. [] This unique binding mode contributes to its distinct pharmacological profile.
Q3: What are the downstream effects of palonosetron binding to the 5-HT3 receptor?
A3: By antagonizing 5-HT3 receptors, palonosetron effectively blocks serotonin-mediated signaling. This inhibition has been shown to reduce the release of substance P, a neuropeptide involved in the transmission of nausea and vomiting signals. []
Q4: How is palonosetron absorbed and distributed in the body?
A5: Palonosetron exhibits high absolute bioavailability (97%) after oral administration. [] It has a large volume of distribution (483-679 L in cancer patients) and binds to plasma proteins to a low extent (62%). []
Q5: How is palonosetron metabolized and eliminated from the body?
A6: Palonosetron is primarily metabolized by cytochrome P450 2D6, resulting in two major, substantially inactive metabolites (M4 and M9). [] These metabolites, along with the parent drug, are mainly eliminated via the kidneys (85-93%). []
Q6: What is the half-life of palonosetron?
A7: Palonosetron has a long elimination half-life, ranging from 43.8 to 65.7 hours in cancer patients. [, ] This prolonged duration of action contributes to its clinical advantage over other 5-HT3 antagonists, particularly in managing delayed chemotherapy-induced nausea and vomiting. [, ]
Q7: Does food intake affect the pharmacokinetics of palonosetron?
A8: No, food intake has minimal impact on the overall systemic exposures and maximum plasma concentrations of palonosetron. [] This allows for flexible dosing regimens, independent of mealtimes.
Q8: Are there any known drug-drug interactions with palonosetron?
A8: This Q&A focuses on the scientific aspects of palonosetron, excluding information on drug side effects, interactions, or contraindications.
Q9: What types of in vitro studies have been conducted to evaluate palonosetron's mechanism of action?
A10: In vitro studies utilizing NG108-15 cells have demonstrated palonosetron's ability to inhibit serotonin enhancement of substance P-induced calcium release, suggesting its involvement in modulating NK-1/5-HT3 receptor cross-talk. []
Q10: What animal models have been used to assess palonosetron's efficacy in managing chemotherapy-induced nausea and vomiting?
A11: Rat models of cisplatin-induced emesis have been employed to investigate the efficacy of palonosetron in preventing both acute and delayed phases of chemotherapy-induced nausea and vomiting. [] Single neuronal recordings from nodose ganglia in these models revealed palonosetron's ability to inhibit cisplatin-induced enhancement of substance P responses. []
Q11: What are the main clinical applications of palonosetron?
A11: Palonosetron is primarily indicated for the prevention of:
- Acute and delayed nausea and vomiting associated with initial and repeat courses of moderately and highly emetogenic cancer chemotherapy in adults and pediatric patients. [, , ]
- Postoperative nausea and vomiting (PONV). [, , , , ]
Q12: How does palonosetron's efficacy compare to other 5-HT3 receptor antagonists in clinical trials?
A13: Several meta-analyses and randomized controlled trials have consistently demonstrated that palonosetron, both alone and in combination with dexamethasone, exhibits superior efficacy compared to first-generation 5-HT3 receptor antagonists in preventing acute and delayed chemotherapy-induced nausea and vomiting. [, ] Specifically, palonosetron demonstrated greater effectiveness in controlling delayed phases of CINV. []
Q13: Are there specific patient populations where palonosetron demonstrates greater efficacy?
A13: This Q&A focuses on the scientific aspects of palonosetron, excluding information on specific patient populations or treatment recommendations.
Q14: What is the most common route of administration for palonosetron?
A15: Palonosetron is commercially available in both intravenous (IV) and oral formulations. [, , ]
Q15: Have there been investigations into alternative routes of administration for palonosetron?
A16: Yes, research has explored the subcutaneous (SC) route for palonosetron administration. Studies demonstrated comparable bioavailability between SC and IV palonosetron, suggesting SC administration as a potentially viable alternative, especially for outpatient settings or with oral chemotherapy. [, ]
Q16: What are the stability characteristics of palonosetron under various conditions?
A16: While specific data on palonosetron's stability profile is not detailed in the provided research, the development of intravenous, oral, and subcutaneous formulations suggests its stability across various conditions suitable for pharmaceutical preparations.
Q17: What is the safety profile of palonosetron?
A17: This Q&A focuses on the scientific aspects of palonosetron, excluding information on drug side effects, interactions, or contraindications.
Q18: Are there any concerns regarding palonosetron's potential for QTc interval prolongation?
A19: While QTc prolongation is a known concern with some 5-HT3 receptor antagonists, clinical trials and research indicate that palonosetron, at its commonly used dose (0.075 mg), has minimal impact on QTc intervals during anesthesia. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

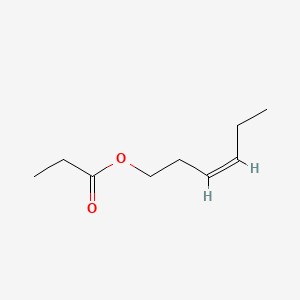
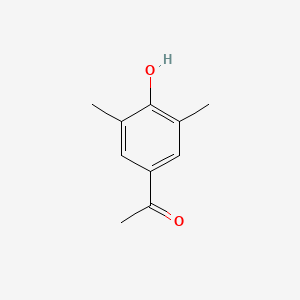

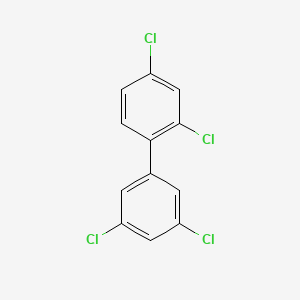

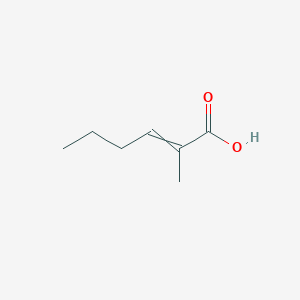


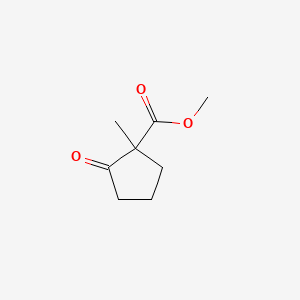
![6'-(diethylamino)-2'-(phenylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B1580614.png)
